molecular formula C7H11NO B14250738 3-Oxatricyclo[3.2.1.0~2,4~]octan-6-amine CAS No. 220555-36-2

3-Oxatricyclo[3.2.1.0~2,4~]octan-6-amine

Katalognummer: B14250738
CAS-Nummer: 220555-36-2
Molekulargewicht: 125.17 g/mol
InChI-Schlüssel: NFLZBKYDVQPEQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxatricyclo[3210~2,4~]octan-6-amine is a complex organic compound with the molecular formula C7H11NO It is characterized by a tricyclic structure that includes an oxygen atom and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxatricyclo[3.2.1.0~2,4~]octan-6-amine typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor compound under specific conditions to form the tricyclic structure. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-Oxatricyclo[3.2.1.0~2,4~]octan-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of amine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Oxatricyclo[3.2.1.0~2,4~]octan-6-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism by which 3-Oxatricyclo[3.2.1.0~2,4~]octan-6-amine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. The tricyclic structure may also play a role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Oxatricyclo[3.2.1.0~2,4~]octane: A related compound without the amine group.

    2,3-Epoxybicyclo[2.2.1]heptane: Another structurally similar compound with different functional groups.

Uniqueness

3-Oxatricyclo[3210~2,4~]octan-6-amine is unique due to the presence of both an oxygen atom and an amine group within its tricyclic structure

Eigenschaften

CAS-Nummer

220555-36-2

Molekularformel

C7H11NO

Molekulargewicht

125.17 g/mol

IUPAC-Name

3-oxatricyclo[3.2.1.02,4]octan-6-amine

InChI

InChI=1S/C7H11NO/c8-5-2-3-1-4(5)7-6(3)9-7/h3-7H,1-2,8H2

InChI-Schlüssel

NFLZBKYDVQPEQE-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC(C1C3C2O3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.